2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid
Description
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a sulfanyl group attached to an acetic acid moiety.
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c12-7(13)5-14-8-10-9-6-3-1-2-4-11(6)8/h1-4H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUNFRQWCVRGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyridine with carbon disulfide, followed by cyclization to form the triazole ring. The resulting intermediate is then reacted with chloroacetic acid to introduce the acetic acid moiety .
Industrial Production Methods: the synthesis generally follows similar steps as laboratory methods, with optimization for scale-up and yield improvement .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, leading to various reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridines exhibit significant antimicrobial properties. For instance, the incorporation of the triazole ring enhances the interaction with biological targets, making these compounds effective against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .
2. Anticancer Properties
Compounds with triazolo-pyridine structures have been studied for their anticancer activities. In vitro tests have revealed that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, related compounds were tested against leukemia and CNS cancer cell lines, demonstrating notable inhibition rates . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.
3. Neurological Effects
Triazolo-pyridine derivatives have been reported to exhibit sedative and anxiolytic effects. The pharmacological profile suggests that these compounds may modulate neurotransmitter systems, potentially providing therapeutic options for anxiety disorders and other neurological conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition of enzyme activity. The sulfanyl group can also interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of pyridine.
[1,2,4]Triazolo[4,3-a]pyrazine: Contains a pyrazine ring, offering different electronic properties.
Uniqueness: 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid is unique due to its combination of a triazole ring with a pyridine ring and a sulfanyl-acetic acid moiety. This unique structure provides distinct chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid is a novel compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a triazole ring fused with a pyridine structure, which is known to contribute to various pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Chemical Formula : C₈H₇N₃O₂S
- Molecular Weight : 209.23 g/mol
- IUPAC Name : 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetic acid
- Appearance : Powder
- Storage Temperature : Room Temperature
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, indicating its potential as an anticancer agent and an inhibitor of specific protein interactions.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| 22i | MCF-7 | 0.15 ± 0.08 | Induces apoptosis via caspase activation |
| 22i | HeLa | 2.85 ± 0.74 | Promotes ROS production and autophagy |
| A22 | Hep3B | 0.092 ± 0.01 | Inhibits PD-1/PD-L1 interaction |
The compound demonstrated stronger cytotoxicity compared to standard chemotherapeutic agents like cisplatin in studies involving breast cancer cells (MCF-7 and MDA-MB-231) .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : Activation of caspases (caspase 3/7, caspase 8) leading to programmed cell death.
- ROS Production : Increased reactive oxygen species (ROS) contribute to cellular stress and apoptosis.
- Autophagy Activation : Enhanced formation of autophagosomes and expression of beclin-1 indicate autophagic processes being triggered by the compound.
Case Studies and Research Findings
A notable study explored the synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives and their biological evaluation. The findings revealed that these derivatives possess potent anticancer properties with distinct mechanisms that include:
- Inhibition of cell proliferation.
- Induction of apoptosis through mitochondrial pathways.
Another study highlighted the potential of triazolo derivatives as inhibitors of the PD-1/PD-L1 interaction, suggesting their role in immunotherapy for cancer treatment .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety in the compound participates in nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides. For example:
The sulfur atom’s nucleophilicity enables selective alkylation or acylation, forming stable thioether derivatives.
Cyclization and Ring Expansion
The triazole ring undergoes cycloaddition and rearrangement reactions. For instance, reaction with dimethyl acetylenedicarboxylate (DMAD) produces pyrimidone and pyrazole derivatives via a CN shift mechanism:
| Reaction Partner | Conditions | Products | Mechanism | Source |
|---|---|---|---|---|
| DMAD | Reflux, 24 hours | Pyrimidone (C₁₀H₈N₃O₄) and pyrazole (C₉H₇N₃O₂) | Triazole ring opening and rearrangement |
This reactivity is attributed to the triazole’s electron-deficient nature, facilitating electrophilic attack at the nitrogen atoms.
Condensation Reactions
The acetic acid group undergoes condensation with amines or hydrazides to form amides or hydrazones. A study demonstrated its coupling with 4-aminophenol under DIPEA catalysis:
| Reagent | Catalyst | Product | Application | Yield | Source |
|---|---|---|---|---|---|
| 4-Aminophenol | DIPEA, CH₂Cl₂ | N-(4-hydroxyphenyl)acetamide derivative | Intermediate for antitumor agents | 78% |
This reaction highlights the carboxylic acid’s role in forming bioactive conjugates.
Electrochemical Desulfurative Cyclization
Under electrochemical conditions, the compound participates in desulfurative cyclization with isothiocyanates to yield 3-amino-triazolo pyridines:
| Reagent | Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| Phenyl isothiocyanate | Electrolysis, CH₃CN, 25°C | 3-Amino-triazolo[4,3-a]pyridine | 89% | Transition metal-free, scalable |
This method is valued for its environmental benignity and functional group tolerance.
Acid-Catalyzed Rearrangements
In acidic media, the triazole ring undergoes Dimroth-like rearrangements. For example, heating with acetic acid induces isomerization:
| Conditions | Initial Product | Rearranged Product | Equilibrium Ratio | Source |
|---|---|---|---|---|
| Acetic acid, 80°C, 12 hr | triazolo[4,3-a]pyridine | triazolo[1,5-a]pyridine | 1:1 → 100% rearranged |
This rearrangement is critical for tuning the compound’s electronic properties.
Oxidation and Reduction
-
Oxidation : The sulfanyl group oxidizes to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring, though this is less common due to ring stability.
Key Mechanistic Insights
-
Triazole Reactivity : The 1,2,4-triazole ring acts as a dienophile in cycloadditions and undergoes electrophilic substitution at N1 or N2 positions .
-
Sulfanyl Group : Enhances nucleophilic substitution due to sulfur’s polarizability, enabling diverse functionalization .
-
Acetic Acid Moiety : Participates in acid-base reactions and serves as a handle for bioconjugation .
Experimental studies emphasize the compound’s versatility in synthesizing pharmacologically relevant derivatives, particularly in anticancer and antimicrobial drug discovery .
Q & A
Q. What are the common synthetic routes for preparing 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid and its derivatives?
The compound is typically synthesized via cyclization reactions involving heterocyclic precursors. For example, a 5-exo-dig cyclization strategy using hydrazine derivatives and phosphorylated intermediates can yield triazolopyridine scaffolds. Key steps include:
- Condensation of pyridine-2-carbaldehyde derivatives with thiosemicarbazide to form hydrazine intermediates.
- Cyclization using phosphorylating agents (e.g., diethyl phosphite) under reflux conditions in acetonitrile or toluene .
- Thioether linkage formation via nucleophilic substitution between triazolopyridine thiols and haloacetic acid derivatives .
Q. Table 1: Representative Synthetic Conditions
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyridine-2-carbaldehyde | Thiosemicarbazide, PO(OEt)₂, 80°C | 65–78 | |
| 3-Mercapto-triazolopyridine | Chloroacetic acid, NaOH, EtOH | 82–90 |
Q. How is the structural integrity of this compound validated in academic research?
Structural characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, thioether –SCH₂– at δ 3.5–4.0 ppm) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., CCDC 1876881 for phosphonated derivatives) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 248.2 for precursor intermediates) .
Q. What in vitro assays are used to screen its biological activity?
Primary screening includes:
- Antimicrobial assays : Broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli .
- Enzyme inhibition studies : Docking simulations with target enzymes (e.g., acetylcholinesterase) followed by spectrophotometric activity measurements .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but may require purification adjustments .
- Microwave-assisted synthesis : Reduces reaction time by 40–60% compared to conventional heating (e.g., 100°C, 30 min vs. 6 hours) .
Q. What mechanistic insights exist for its phosphorylation and cyclization reactions?
- Phosphorylation : Proceeds via a nucleophilic attack of the hydrazine nitrogen on the phosphorus center, forming a P–N bond. Density functional theory (DFT) studies suggest a transition state with a 15–20 kcal/mol activation barrier .
- Cyclization : Intramolecular hydrogen bonding stabilizes intermediates, as evidenced by IR spectral data (N–H stretching at 3300 cm⁻¹) .
Q. How are structure-activity relationships (SAR) studied for antimicrobial derivatives?
- Substituent variation : Electron-withdrawing groups (e.g., –CF₃) at the pyridine 4-position enhance antibacterial potency (MIC reduction from 128 μg/mL to 16 μg/mL) .
- Thioether chain length : Shorter chains (e.g., –SCH₂COOH vs. –SCH₂CH₂COOH) improve solubility but reduce membrane penetration .
Q. Table 2: SAR Trends in Antimicrobial Activity
| Derivative Substituent | MIC (μg/mL) | Solubility (mg/mL) |
|---|---|---|
| –SCH₂COOH (parent compound) | 64 | 1.2 |
| –SCH₂CF₃ | 16 | 0.8 |
| –SCH₂CH₂COOH | 128 | 2.5 |
Q. How are analytical methods tailored for purity assessment in complex mixtures?
Q. How should contradictory data on biological activity be resolved?
- Batch-to-batch variability : Ensure consistent purity (>98% by HPLC) and confirm stereochemistry (circular dichroism for chiral centers) .
- Assay conditions standardization : Use CLSI guidelines for antimicrobial testing to minimize inter-lab discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
